molecular formula C27H16S B577300 16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene CAS No. 190-38-5

16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene

Cat. No.: B577300
CAS No.: 190-38-5
M. Wt: 372.485
InChI Key: TYIBKTIYNXOHGW-UHFFFAOYSA-N
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Description

16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene is a polycyclic aromatic compound with a molecular formula of C27H16S. It is known for its unique structural properties, which include a central thioxanthene core fused with benzo and phenanthro rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with 1,10-phenanthroline-5,6-diamine in the presence of a dehydrating agent such as acetic anhydride . The reaction is usually carried out under reflux conditions to facilitate the formation of the desired polycyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene has several scientific research applications:

Mechanism of Action

The mechanism by which 16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene exerts its effects involves its ability to participate in photoredox cycles. Upon excitation by visible light, the compound reaches an excited triplet state, which can then undergo reduction to form a radical anion. This radical anion can further interact with metal complexes or other substrates to facilitate various chemical transformations . The molecular targets and pathways involved in these processes are primarily related to its photophysical properties and ability to mediate electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene is unique due to its extended polycyclic structure, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high triplet energy and long triplet lifetimes, such as in photochemistry and material science .

Properties

IUPAC Name

9-thiaheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,7,10,12,14(28),15,17,19(27),21,23,25-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16S/c1-2-9-18-16(7-1)15-17-8-5-11-19-20-12-6-14-23-25(20)27(26(18)24(17)19)21-10-3-4-13-22(21)28-23/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIBKTIYNXOHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC=C2)C4=C5C(=CC=C4)SC6=CC=CC=C6C5=C3C7=CC=CC=C71
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855059
Record name 16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-38-5
Record name 16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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